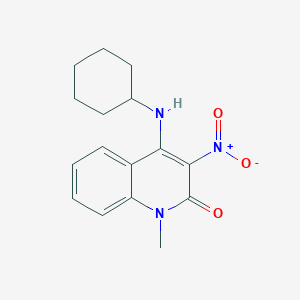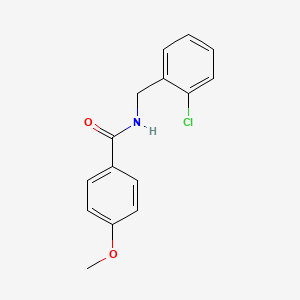
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. This compound has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用机制
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone binds to the AMPA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission. The blockade of AMPA receptors by this compound has been shown to reduce synaptic plasticity and impair learning and memory in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in synaptic transmission and plasticity, this compound has been shown to modulate the release of other neurotransmitters such as dopamine and serotonin. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. However, this compound can also have toxic effects at high concentrations, leading to neuronal death and neurodegeneration.
实验室实验的优点和局限性
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, allowing for precise manipulation of glutamate receptor function. It is also relatively stable and easy to use in experiments. However, this compound can have off-target effects at high concentrations, and its effects can be influenced by factors such as pH and temperature.
未来方向
There are several future directions for research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective AMPA receptor antagonists for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxic effects at high concentrations.
Conclusion:
In conclusion, this compound, or this compound, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. This compound has several advantages for lab experiments, including its potency and selectivity, but also has limitations such as off-target effects and potential toxicity. Future research on this compound will help to further our understanding of glutamate receptor function and its role in disease.
合成方法
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using a multistep process starting from 2,3-dichloro-5-nitrobenzoic acid. The first step involves the conversion of the acid to the corresponding amide using cyclohexylamine. The amide is then reduced to the corresponding amine using sodium borohydride. The final step involves the cyclization of the amine with methyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions, including learning and memory, synaptic plasticity, and neurodegeneration. This compound is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission.
属性
IUPAC Name |
4-(cyclohexylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18-13-10-6-5-9-12(13)14(15(16(18)20)19(21)22)17-11-7-3-2-4-8-11/h5-6,9-11,17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTIKFZJFLILBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4961739.png)
![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4961764.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)
![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)
![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
